N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide
Description
N-[2-[(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide (CAS 88329-88-8, Disperse Red 206) is a benzothiazole-derived azo compound used primarily as a disperse dye in textile applications . Its structure features a chloro-substituted benzothiazole ring linked via a diazenyl (azo) group to a phenyl ring bearing an acetamide group and a 2-cyanoethyl(ethyl)amino substituent. This compound’s molecular formula is C₂₀H₁₉ClN₆OS, with applications rooted in its chromophoric stability and affinity for synthetic fibers .
Properties
Molecular Formula |
C20H19ClN6OS |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H19ClN6OS/c1-3-27(10-4-9-22)15-6-8-16(18(12-15)23-13(2)28)25-26-20-24-17-7-5-14(21)11-19(17)29-20/h5-8,11-12H,3-4,10H2,1-2H3,(H,23,28) |
InChI Key |
VJIITLMIJZPLGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Diazotization of 6-Chloro-1,3-benzothiazol-2-amine
The primary amine group of 6-chloro-1,3-benzothiazol-2-amine undergoes diazotization in acidic media using sodium nitrite (NaNO₂) at 0–5°C. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is employed to maintain a pH < 1, ensuring the formation of a stable diazonium salt.
Reaction conditions :
- Temperature: 0–5°C
- Molar ratio (amine : NaNO₂ : acid): 1 : 1.1 : 3
- Reaction time: 30–45 minutes
Coupling with 5-Amino-N-(2-cyanoethyl)-N-ethylphenylacetamide
The diazonium salt is coupled with 5-amino-N-(2-cyanoethyl)-N-ethylphenylacetamide in a weakly basic solution (pH 7–8). Sodium acetate or potassium carbonate buffers are commonly used to stabilize the intermediate.
Key parameters :
- Solvent: Ethanol/water (1:1 v/v)
- Temperature: 10–15°C
- Yield: 68–72% (isolated via vacuum filtration)
Alkylation for Introduction of 2-Cyanoethyl(ethyl)amino Group
The 2-cyanoethyl(ethyl)amino substituent at the 5-position of the phenyl ring is introduced through nucleophilic substitution or reductive alkylation.
Nucleophilic Substitution with Acrylonitrile
A two-step alkylation process is often employed:
- Ethylation : Reaction of 5-amino-N-ethylphenylacetamide with ethyl bromide (C₂H₅Br) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
- Cyanoethylation : Subsequent treatment with acrylonitrile (CH₂=CHCN) under reflux conditions (80°C, 6 hours).
Reaction Scheme :
$$
\text{5-NH}2\text{-Ph-NHEt} + \text{CH}2=\text{CHCN} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{5-NH}2\text{-Ph-NEt-CH}2\text{CH}_2\text{CN}
$$
Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane).
Reductive Amination Alternative
For higher regioselectivity, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol has been reported:
- Substrate: 5-Amino-N-ethylphenylacetamide + acrylonitrile
- Temperature: 25°C
- Yield: 78%
Acetamide Formation via Acylation
The acetamide group is introduced early in the synthesis to protect the amine functionality during subsequent reactions.
Acetylation of 5-Amino Substrate
5-Amino-N-(2-cyanoethyl)-N-ethylaniline is treated with acetic anhydride ((CH₃CO)₂O) in pyridine at room temperature:
Conditions :
- Molar ratio (aniline : acetic anhydride): 1 : 2.5
- Reaction time: 2 hours
- Workup: Precipitation in ice-water, filtration
Purity : ≥95% (HPLC analysis).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.12 (m, 6H, aromatic), 3.65 (q, 2H, CH₂CN), 2.98 (t, 2H, NCH₂), 2.15 (s, 3H, COCH₃).
- IR (KBr): 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Diazotization-Coupling | 3 | 52 | 93 | Scalability |
| Reductive Amination | 4 | 61 | 97 | Higher regioselectivity |
| One-Pot Alkylation | 2 | 48 | 90 | Reduced solvent use |
Challenges and Optimization Strategies
Byproduct Formation in Diazotization
Excess nitrous acid leads to nitrosation byproducts. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nucleophiles; often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule, including azo linkages, benzothiazole/benzene derivatives, and substituted acetamide groups. Key comparisons are outlined below:
Structural and Functional Group Variations
Physicochemical and Crystallographic Insights
- Planarity and Hydrogen Bonding : The target compound’s benzothiazole and phenyl rings are likely near-planar, as seen in structurally related azo compounds (e.g., the ortho-nitro-substituted analog in exhibits a dihedral angle of 93.569° between aromatic planes). Intramolecular N–H⋯N hydrogen bonds stabilize the diazenyl-acetamide interaction, similar to patterns observed in .
- Thermal Stability : Nitro and bromo substituents in analogs like improve thermal stability, whereas the target compound’s benzothiazole moiety may contribute to UV resistance in dye applications.
Biological Activity
N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole moiety, diazenyl group, and acetamide functional group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₄ClN₅OS. The compound's structure can be broken down into key components:
- Benzothiazole Moiety : Known for its role in various biological activities.
- Diazenyl Group : Contributes to the compound's potential as a dye and in biological applications.
- Acetamide Functional Group : Often associated with enhanced solubility and bioactivity.
Synthesis
The synthesis of this compound can be achieved through diazotization reactions involving substituted anilines and subsequent coupling with benzothiazole derivatives. Various methods have been explored to optimize yield and purity, often employing techniques such as recrystallization and chromatography.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways.
- Anticancer Potential : Initial investigations suggest that the compound could inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Chloro-N-(4-methoxyphenyl)-1,3-benzothiazole | Benzothiazole core with methoxy substitution | Antifungal | Lacks diazenyl group |
| N-(4-nitrophenyl)-N'-cyanoethyleneurea | Urea derivative with cyano group | Anticancer | Urea linkage instead of acetamide |
| 4-Amino-N-(benzothiazol-2-yl)-benzamide | Benzamide structure with benzothiazole | Antimicrobial | Simpler structure without diazo functionality |
This table highlights how the unique combination of functional groups in this compound may contribute to its distinctive biological properties.
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Cytotoxicity Assays : In one study, this compound was tested against human cancer cell lines (e.g., MCF-7 and MDA-MB-231). Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
